(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide
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Overview
Description
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino groups, a chromenyl moiety, and a hexanamide backbone. Its unique configuration makes it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl moiety, followed by the sequential addition of amino acid derivatives. Key steps include:
Formation of the Chromenyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenyl ring.
Amino Acid Coupling: The chromenyl intermediate is then coupled with amino acid derivatives using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Final Assembly: The final product is obtained by coupling the intermediate with hexanamide under controlled conditions, often involving protecting group strategies to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the amide groups can yield corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl moiety would yield quinone derivatives, while reduction of the amide groups would produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein folding, and cellular signaling pathways. Its multiple amino groups make it a versatile tool for labeling and tracking biomolecules in various biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for applications requiring high specificity and reactivity.
Mechanism of Action
The mechanism of action of (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The chromenyl moiety may also play a role in stabilizing the compound’s binding to its target through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanamide
- (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]butanamide
- (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]pentanamide
Uniqueness
The uniqueness of (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide lies in its specific combination of functional groups and stereochemistry. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H37N5O5 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide |
InChI |
InChI=1S/C25H37N5O5/c1-14(2)11-19(29-24(33)16(4)27)25(34)30(20(23(28)32)7-5-6-10-26)17-8-9-18-15(3)12-22(31)35-21(18)13-17/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H2,28,32)(H,29,33)/t16-,19+,20+/m1/s1 |
InChI Key |
TYCQAHOGSQXRBO-UXPWSPDFSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCCN)C(=O)N)C(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCCN)C(=O)N)C(=O)C(CC(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
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